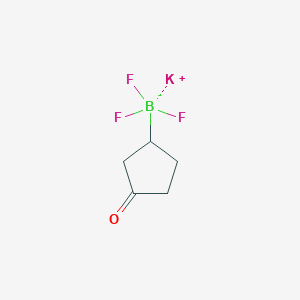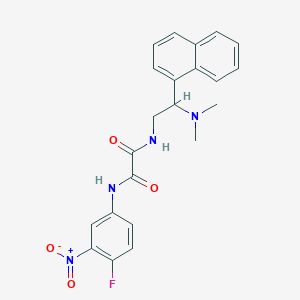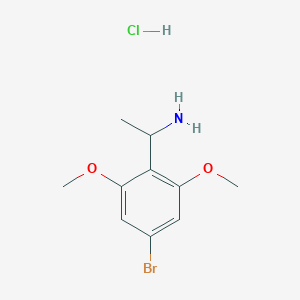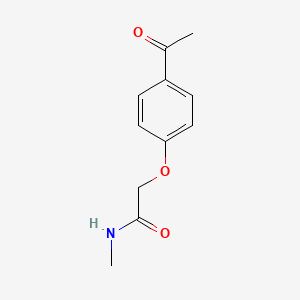
Potassium trifluoro(3-oxocyclopentyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-oxocyclopentyl)borate is an organoboron compound widely utilized in organic and medicinal chemistry. It is known for its stability and versatility, making it a valuable reagent in various synthetic applications. The compound’s molecular formula is C5H7BF3KO, and it has a molecular weight of 190.01 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Potassium trifluoro(3-oxocyclopentyl)borate can be synthesized through the reaction of 3-oxocyclopentylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The process involves the formation of a boronate ester intermediate, which is subsequently converted to the desired trifluoroborate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: Potassium trifluoro(3-oxocyclopentyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Major Products:
Substitution Products: Various substituted cyclopentyl derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
科学的研究の応用
Potassium trifluoro(3-oxocyclopentyl)borate has numerous applications in scientific research:
Organic Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Fluorescent Dyes: It is utilized in the synthesis of fluorescent dyes and other fluorescent compounds.
Drug Development: Research studies have explored its potential role in drug development, particularly in the synthesis of novel therapeutic agents.
作用機序
The mechanism of action of potassium trifluoro(3-oxocyclopentyl)borate primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group enhances the stability and reactivity of the intermediate species, facilitating efficient coupling reactions .
類似化合物との比較
Potassium trifluoroborate: Another widely used organoboron reagent with similar applications in cross-coupling reactions.
Potassium phenyltrifluoroborate: Utilized in organic synthesis for the formation of biaryl compounds.
Potassium methyltrifluoroborate: Employed in the synthesis of various organic molecules through coupling reactions.
Uniqueness: Potassium trifluoro(3-oxocyclopentyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to participate in a wide range of chemical reactions, coupled with its stability under various conditions, makes it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
potassium;trifluoro-(3-oxocyclopentyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOTXHPFABSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(=O)C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)


![3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2362762.png)
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)




![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2362774.png)

